molecular formula C₂₂¹³CH₂₈D₃NO₄S B1159806 O-2050-D3,13C

O-2050-D3,13C

Cat. No.: B1159806
M. Wt: 421.57
Attention: For research use only. Not for human or veterinary use.
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Description

O-2050-D3,13C is a deuterium (D3) and carbon-13 (13C) isotopically labeled derivative of O-2050, a selective partial agonist of the cannabinoid receptor 1 (CB1). Isotopic labeling enhances its utility in pharmacokinetic, metabolic, and receptor-binding studies, enabling precise tracking via spectroscopic methods such as 13C-edited 1H-NMR .

Properties

Molecular Formula

C₂₂¹³CH₂₈D₃NO₄S

Molecular Weight

421.57

Synonyms

rel-N-[6-[(6aR,10aR)-6a,7,10,10a-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-3-yl]-4-hexyn-1-yl]methanesulfonamide-D3,13C;  _x000B_rel-N-[6-[(6aR,10aR)-6a,7,10,10a-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-3-yl]-4-hexynyl]metha

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • O-2050-D3,13C : Targets CB1 with partial agonism, promoting receptor activation while limiting full downstream signaling .
  • SR 144528 (CAS 192703-06-3) : A CB2-selective antagonist, blocking receptor activity and indirectly influencing CNRIP1 through divergent pathways .

Data Table 1: Functional Comparison

Property This compound SR 144528
Target Receptor CB1 (Partial Agonist) CB2 (Antagonist)
Isotopic Labels D3, 13C None
Molecular Weight* ~380.5 g/mol (labeled) 465.9 g/mol
Key Applications Metabolic tracing, receptor dynamics Immune modulation studies

*Molecular weight estimated based on isotopic substitution .

Comparison with Osimertinib-13C,d3 (Isotopically Similar Compound)

Pharmacological Contrast

  • This compound: Cannabinoid receptor ligand.
  • Osimertinib-13C,d3 (HY-15772S1) : Isotopically labeled tyrosine kinase inhibitor targeting EGFR mutations in cancer .

Analytical Utility
Both compounds leverage isotopic labeling for quantitative detection:

  • This compound benefits from 13C-edited 1H-NMR, which simplifies spectra by suppressing signals from unlabeled protons .
  • Osimertinib-13C,d3 is validated via LC/MS and NMR to ensure purity and traceability in pharmacokinetic studies .

Data Table 2: Isotopic Comparison

Property This compound Osimertinib-13C,d3
Isotopic Composition D3 (deuterium), 13C 13C, D3
Detection Method 13C-edited 1H-NMR LC/MS, HRMS
Research Focus Receptor signaling dynamics Drug metabolism, oncology

Key Research Findings

  • Receptor Specificity: this compound’s CB1 selectivity contrasts with SR 144528’s CB2 antagonism, highlighting divergent therapeutic potentials .
  • Isotopic Effects : Labeling with 13C and D3 minimally alters receptor affinity but significantly enhances traceability in complex biological matrices .
  • Analytical Challenges : While 13C labeling improves NMR detection, it requires advanced instrumentation (e.g., 800 MHz spectrometers) for optimal resolution .

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